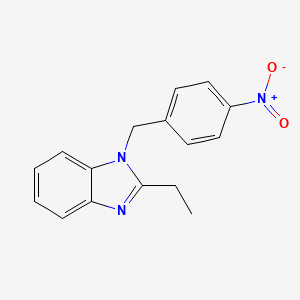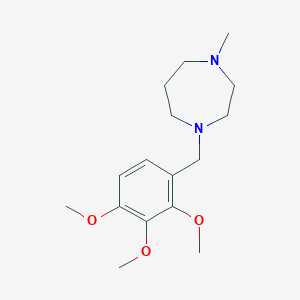![molecular formula C14H21BrN2O2 B5740799 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B5740799.png)
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine is a derivative of the benzylpiperazine class of compounds. It is known for its effects on the central and autonomic nervous systems, blood pressure, and smooth muscle . This compound has been widely used as a reference material in forensic laboratories due to its stimulant and euphoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with piperazine under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets in the nervous system. It affects neurotransmitter release and reuptake, leading to altered neuronal activity . The exact pathways involved include modulation of serotonin and dopamine receptors, which contribute to its stimulant and euphoric properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Another benzylpiperazine derivative with similar stimulant properties.
2-Bromo-4,5-dimethoxyphenyl)methanol: A precursor in the synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to other benzylpiperazine derivatives . Its combination of bromine and methoxy groups enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-6-17(7-5-16)10-11-8-13(18-2)14(19-3)9-12(11)15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZHIWFRJLJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5740724.png)


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5740748.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5740782.png)
![1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene](/img/structure/B5740790.png)
![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)

